molecular formula C8H4ClF2NOS B2752262 2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene CAS No. 865149-80-0

2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene

Cat. No.: B2752262
CAS No.: 865149-80-0
M. Wt: 235.63
InChI Key: UPXFYVUFZDMGES-UHFFFAOYSA-N
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Description

2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene is an organic compound with the molecular formula C8H4ClF2NOS It is a derivative of benzene, where the benzene ring is substituted with a chloro group, a difluoromethoxy group, and an isothiocyanato group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-1-(difluoromethoxy)benzene.

    Introduction of Isothiocyanato Group: The isothiocyanato group can be introduced through a reaction with thiophosgene (CSCl2) or by using a suitable isothiocyanate precursor under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanato group.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Addition Products: Addition of nucleophiles to the isothiocyanato group can yield thiourea derivatives.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(difluoromethoxy)-4-methylbenzene
  • 2-Chloro-1-(difluoromethoxy)-4-methoxybenzene
  • 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Uniqueness

2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications.

Properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NOS/c9-6-3-5(12-4-14)1-2-7(6)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFYVUFZDMGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865149-80-0
Record name 2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene
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